Acetic acid;2,2,2-tribromo-1-[(2-methylpropan-2-yl)oxy]ethanol
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Overview
Description
Acetic acid;2,2,2-tribromo-1-[(2-methylpropan-2-yl)oxy]ethanol is a chemical compound with the molecular formula C7H11Br3O2 and a molecular weight of 366.873 g/mol . It is known for its unique structure, which includes a tribromo group and an isopropyl ether moiety. This compound is of interest in various fields of scientific research due to its distinctive chemical properties.
Preparation Methods
The synthesis of acetic acid;2,2,2-tribromo-1-[(2-methylpropan-2-yl)oxy]ethanol typically involves the reaction of tribromoacetic acid with 2-methylpropan-2-ol under specific conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the esterification process . Industrial production methods may involve more advanced techniques to ensure high yield and purity, such as the use of continuous flow reactors and purification steps like distillation or recrystallization.
Chemical Reactions Analysis
Acetic acid;2,2,2-tribromo-1-[(2-methylpropan-2-yl)oxy]ethanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the tribromo group to less halogenated derivatives or even to hydrocarbons.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Acetic acid;2,2,2-tribromo-1-[(2-methylpropan-2-yl)oxy]ethanol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce tribromo and isopropyl ether functionalities into target molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Mechanism of Action
The mechanism of action of acetic acid;2,2,2-tribromo-1-[(2-methylpropan-2-yl)oxy]ethanol involves its interaction with specific molecular targets and pathways. The tribromo group can participate in halogen bonding, which can influence the compound’s reactivity and interactions with biological molecules. The isopropyl ether moiety can affect the compound’s solubility and distribution within biological systems .
Comparison with Similar Compounds
Acetic acid;2,2,2-tribromo-1-[(2-methylpropan-2-yl)oxy]ethanol can be compared with other similar compounds, such as:
Tribromacetic acid: Similar in having a tribromo group but lacks the isopropyl ether moiety.
2,2,2-Tribromoethanol: Similar in having a tribromo group but lacks the acetic acid functionality.
2-Methylpropan-2-ol: Similar in having the isopropyl ether moiety but lacks the tribromo group.
The uniqueness of this compound lies in its combination of tribromo and isopropyl ether functionalities, which confer distinct chemical and physical properties.
Properties
CAS No. |
136760-22-0 |
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Molecular Formula |
C8H15Br3O4 |
Molecular Weight |
414.91 g/mol |
IUPAC Name |
acetic acid;2,2,2-tribromo-1-[(2-methylpropan-2-yl)oxy]ethanol |
InChI |
InChI=1S/C6H11Br3O2.C2H4O2/c1-5(2,3)11-4(10)6(7,8)9;1-2(3)4/h4,10H,1-3H3;1H3,(H,3,4) |
InChI Key |
LUDWUOXUYXBAMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(C)(C)OC(C(Br)(Br)Br)O |
Origin of Product |
United States |
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